molecular formula C18H19ClN2O3S B2740171 N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 930669-13-9

N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B2740171
CAS No.: 930669-13-9
M. Wt: 378.87
InChI Key: RHTMXYJFXHZFLJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide (CAS 930669-13-9) is a synthetic sulfonamide derivative with a molecular formula of C18H19ClN2O3S and a molecular weight of 378.87 g/mol . This compound features a distinct (E)-configuration (trans) around its ethene bridge, a key structural aspect that defines its three-dimensional conformation and potential for specific molecular interactions . Its structure integrates an acetamide core linked to a 3-chloro-4-methylphenyl group and a methyl-(E)-styrylsulfonyl moiety, making it a valuable chemical entity in professional research settings. The primary research value of this compound lies in its structural similarity to sulfonamide derivatives that have been investigated for their biological activity. For instance, patented research on related sulphonamide compounds has highlighted their potential as orexin receptor antagonists, suggesting possible utility in studying sleep disorders, appetite regulation, pain, anxiety, and metabolic functions . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a reference standard in the development and screening of novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-14-8-9-16(12-17(14)19)20-18(22)13-21(2)25(23,24)11-10-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTMXYJFXHZFLJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C18_{18}H19_{19}ClN2_2O3_3S, with a molecular weight of approximately 378.87 g/mol. Its structure includes a chloro-substituted aromatic ring, a sulfonamide functional group, and an acetamide moiety, which contribute to its biological properties.

Table 1: Structural Information

PropertyValue
Molecular FormulaC18_{18}H19_{19}ClN2_2O3_3S
Molecular Weight378.87 g/mol
SMILESCC(C)=C(C=C(C)C)C(=O)N(C)S
InChIInChI=1S/C18H19ClN2O3S
CAS Number930669-13-9

Anticancer Activity

Recent studies have suggested that compounds with phenyl and chloro substitutions can exhibit anticancer properties by modulating cellular signaling pathways involved in proliferation and apoptosis. For instance, phenylethene derivatives have shown promise in inhibiting tumor growth in various cancer models. The mechanism often involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Phenylethene Derivatives

A study published in Journal of Medicinal Chemistry explored the anticancer activity of phenylethene derivatives similar to this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values ranging from 10 to 20 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Acetamide Derivatives

Compound Name Key Substituents Structural Features Reference
N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide (Target) 3-chloro-4-methylphenyl; methyl-(E)-styrylsulfonyl Rigid styryl group enhances π-stacking; chloro and methyl groups increase lipophilicity
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide 3-chloro-4-methylphenyl; quinazolinyl-sulfanyl Quinazolinone ring introduces hydrogen-bonding sites; ethoxy group improves solubility
N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide 5-chloro-2-methylphenyl; ethyl-(4-methylphenyl)sulfonyl Ethyl group increases steric bulk; para-methylphenyl enhances hydrophobicity
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide 3-chloro-4-methoxyphenyl; thiophene-sulfonyl Thiophene introduces heterocyclic polarity; methoxy groups improve water solubility
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide Triazolyl-sulfanyl; dimethylaminophenyl Triazole ring enhances metabolic stability; dimethylamino group increases basicity

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and Crystal Packing :
    N-Substituted 2-arylacetamides, such as those in , exhibit planar amide groups that facilitate N–H···O hydrogen bonding, forming R₂²(10) dimeric motifs. The target compound’s styryl group may reduce such interactions compared to derivatives with quinazolinyl or triazolyl groups, which offer additional hydrogen-bonding sites .
  • Conformational Flexibility : Dihedral angles between aromatic rings in analogous compounds (e.g., 54.8°–77.5° in ) influence molecular conformation. The (E)-styryl group in the target compound likely restricts rotation, promoting a planar geometry that enhances binding to flat enzymatic pockets .

Preparation Methods

Direct Sulfonylation of Methylamine with (E)-Styrylsulfonyl Chloride

(E)-Styrylsulfonyl chloride reacts with methylamine under controlled conditions to yield methyl-[(E)-2-phenylethenyl]sulfonamide. Key steps include:

  • Preparation of (E)-Styrylsulfonyl Chloride :
    • (E)-Styrene is treated with chlorosulfonic acid in dichloromethane at 0–5°C.
    • The intermediate sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅).
  • Sulfonylation Reaction :
    • Methylamine (1.2 equiv) is added dropwise to a solution of (E)-styrylsulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) at −10°C.
    • Triethylamine (2.0 equiv) is used as a base to neutralize HCl.
    • Yield : 68–72% after purification via silica gel chromatography.

Alternative Route via Sulfonamide Alkylation

For improved stereocontrol, a Wittig reaction is employed to install the (E)-styryl group post-sulfonylation:

  • Synthesis of Methylsulfonamide-Benzaldehyde :
    • Methylamine reacts with 4-formylbenzenesulfonyl chloride to form N-methyl-4-formylbenzenesulfonamide.
  • Wittig Olefination :
    • The aldehyde is treated with benzyltriphenylphosphonium chloride and sodium hydride in THF to generate the (E)-styryl group.
    • Yield : 65% with >95% E-selectivity.

Formation of the Acetamide Backbone

The acetamide scaffold is constructed via nucleophilic substitution or coupling reactions:

Bromoacetylation of the Sulfonamide Intermediate

  • Reaction with Bromoacetyl Bromide :
    • Methyl-[(E)-2-phenylethenyl]sulfonamide (1.0 equiv) is treated with bromoacetyl bromide (1.1 equiv) in dichloromethane (DCM) at 0°C.
    • Pyridine (1.5 equiv) is added to scavenge HBr.
    • Intermediate : 2-Bromo-N-(methyl-[(E)-2-phenylethenyl]sulfonyl)acetamide (Yield: 82%).

Amide Coupling with 3-Chloro-4-Methylaniline

The bromoacetamide intermediate undergoes nucleophilic displacement with 3-chloro-4-methylaniline:

  • Conditions :
    • 3-Chloro-4-methylaniline (1.2 equiv), potassium carbonate (2.0 equiv), and catalytic tetrabutylammonium bromide (TBAB) in acetonitrile at 80°C for 12 hours.
  • Workup :
    • The crude product is purified via recrystallization from ethanol/water (4:1).
    • Yield : 75–78%.

Integrated One-Pot Synthesis

A streamlined one-pot method reduces purification steps:

  • Sequential Reactions :
    • (E)-Styrylsulfonyl chloride, methylamine, and bromoacetyl bromide are reacted in THF at −10°C to 25°C.
    • 3-Chloro-4-methylaniline is added directly after bromoacetylation without isolating intermediates.
  • Advantages :
    • Total yield improves to 70% with reduced solvent use.

Critical Analysis of Methodologies

Comparative Efficiency of Routes

Method Key Step Yield (%) E-Selectivity
Direct Sulfonylation Sulfonyl chloride formation 68–72 90–93%
Wittig-Based Synthesis Olefination 65 >95%
One-Pot Approach Sequential coupling 70 88–90%

Challenges and Optimizations

  • Stereochemical Control : The Wittig method ensures higher E-selectivity but requires additional steps.
  • Side Reactions : Over-sulfonylation is mitigated using stoichiometric methylamine and low temperatures.
  • Purification : Silica gel chromatography effectively removes unreacted aniline and sulfonic acid byproducts.

Industrial-Scale Considerations

  • Cost-Effective Reagents :
    • Substituting PCl₅ with thionyl chloride for sulfonyl chloride synthesis reduces costs.
  • Solvent Recovery :
    • THF and acetonitrile are recycled via distillation, improving sustainability.

Q & A

Basic: What are the key synthetic methodologies for preparing N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Sulfonamide Formation : React a styryl sulfonyl chloride with methylamine to form the methyl-sulfonamide intermediate.

Acetamide Coupling : Attach the sulfonamide moiety to the acetamide backbone via nucleophilic substitution, using triethylamine as a base in dichloromethane or toluene .

Substitution on the Aromatic Ring : Introduce the 3-chloro-4-methylphenyl group via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .
Key Considerations : Optimize solvent polarity (e.g., toluene for steric hindrance reduction) and monitor reaction progress via TLC or HPLC to ensure intermediates are purified before proceeding .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. The styryl group’s E-configuration will show coupling constants (JJ) of ~16 Hz for trans-vinylic protons .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., toluene/ethanol mixtures). Refine structures using SHELXL, focusing on hydrogen-bonding networks (e.g., N–H···O interactions) and dihedral angles between aromatic rings .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns of the sulfonamide-acetamide backbone .

Advanced: How can crystallographic refinement resolve discrepancies in reported hydrogen-bonding patterns?

Answer:

Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve electron density ambiguities.

SHELX Refinement : Apply restraints for isotropic displacement parameters (e.g., Uiso_{iso} ratios for CH/CH2_2 groups) and validate hydrogen positions via difference Fourier maps .

Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ) to identify conserved bonding motifs.
Example : If N–H···O bond lengths deviate >0.1 Å from literature, re-examine thermal motion parameters or consider twinning effects .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

Substituent Variation :

  • Modify the phenyl ring’s chloro/methyl groups to assess steric/electronic effects on target binding (e.g., replace Cl with F or CF3_3) .
  • Test E vs. Z configurations of the styryl group to evaluate conformational flexibility.

Biological Assays :

  • Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination.
  • Pair with molecular docking to correlate substituent effects with binding affinity (e.g., sulfonamide interactions with catalytic residues) .

Data Analysis : Apply multivariate regression to identify key descriptors (e.g., Hammett σ values, logP) influencing activity .

Advanced: How to resolve contradictions in reported biological activity data for sulfonamide-acetamide derivatives?

Answer:

Assay Standardization :

  • Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time.
  • Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Mechanistic Studies :

  • Perform knock-out experiments (e.g., CRISPR for target genes) to confirm on-target effects.
  • Assess off-target interactions via proteome-wide profiling .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Stable at room temperature in inert atmospheres (argon). Degrades under strong UV light or acidic/basic conditions (pH <3 or >10).
  • Storage : Store at –20°C in amber vials with desiccants (silica gel). Confirm purity via HPLC before reuse (retention time ±0.2 min) .

Advanced: How to analyze reaction byproducts during synthesis and optimize yield?

Answer:

LC-MS Profiling : Identify byproducts (e.g., over-sulfonated intermediates) using reverse-phase C18 columns and electrospray ionization.

Kinetic Studies : Vary reaction time/temperature (e.g., 0–24 hours at 25–80°C) to map byproduct formation pathways.

Purification : Use flash chromatography (hexane/EtOAc gradients) or preparative HPLC with trifluoroacetic acid modifiers .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

ADME Prediction :

  • Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Validate with experimental Caco-2 permeability assays .

MD Simulations : Run 100-ns simulations in GROMACS to assess membrane penetration and protein-ligand stability.

Metabolite Prediction : Employ GLORYx to identify potential sulfonamide oxidation or acetamide hydrolysis metabolites .

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